2-Hydroxy-2-(p-tolyl)propanoic acid

Overview

Description

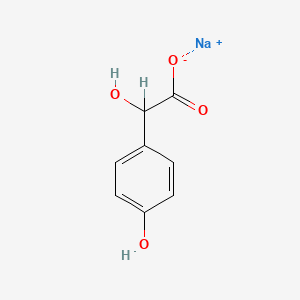

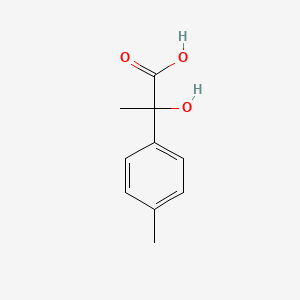

2-Hydroxy-2-(p-tolyl)propanoic acid, also known as p-Toluic acid or PTA, is a white crystalline solid. It has a CAS Number of 70589-40-1 and a molecular weight of 180.2 . The IUPAC name for this compound is 2-hydroxy-2-(4-methylphenyl)propanoic acid .

Molecular Structure Analysis

The molecular formula of this compound is C10H12O3 . The InChI code for this compound is 1S/C10H12O3/c1-7-3-5-8(6-4-7)10(2,13)9(11)12/h3-6,13H,1-2H3,(H,11,12) .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry place at 2-8°C .Scientific Research Applications

Biotechnological Routes and Lactic Acid Production 2-Hydroxy-2-(p-tolyl)propanoic acid, as part of the broader family of hydroxy acids, has significant implications in biotechnological applications. Research emphasizes the conversion of lactic acid, a closely related hydroxycarboxylic acid, into a range of valuable chemicals through biotechnological routes. Lactic acid serves as a precursor for various chemicals such as pyruvic acid, acrylic acid, and lactate esters, showcasing the potential of hydroxy acids in green chemistry and sustainable production processes (Gao, Ma, & Xu, 2011).

Drug Delivery Systems The versatility of hydroxy acids, including this compound, extends to the development of drug delivery systems. Poly(lactic-co-glycolic acid) (PLGA), derived from lactic acid, exemplifies the use of hydroxy acids in controlled drug release technologies. Understanding the mechanisms behind drug release from PLGA-based systems can guide the modification of drug release profiles, ensuring enhanced efficiency in drug delivery (Fredenberg, Wahlgren, Reslow, & Axelsson, 2011).

Environmental Remediation Hydroxy acids, through their biodegradability and interaction with environmental contaminants, play a role in environmental remediation efforts. For instance, the sorption of phenoxy herbicides to soil can be influenced by organic acids, suggesting that derivatives of this compound might affect the environmental fate of agricultural chemicals, thus contributing to soil and water purification strategies (Werner, Garratt, & Pigott, 2012).

Biomedical Material Development The field of biomedical materials has significantly benefited from the properties of hydroxy acids. Poly(lactic acid) (PLA) and its copolymers, closely related to this compound, are used extensively for their biodegradable, biocompatible, and non-toxic nature. These materials find applications in tissue engineering, drug delivery systems, and surgical implants, underscoring the importance of hydroxy acids in advancing medical technologies (Farah, Anderson, & Langer, 2016).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

2-hydroxy-2-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-3-5-8(6-4-7)10(2,13)9(11)12/h3-6,13H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGWCXBGZLLXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971412 | |

| Record name | 2-Hydroxy-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56031-84-6, 70589-40-1 | |

| Record name | 2-Hydroxy-2-(4-tolyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056031846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-hydroxy-alpha,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070589401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

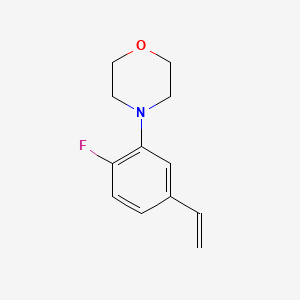

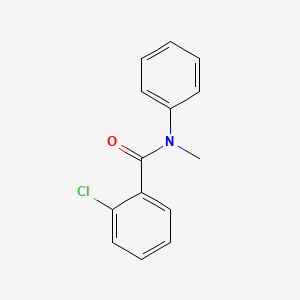

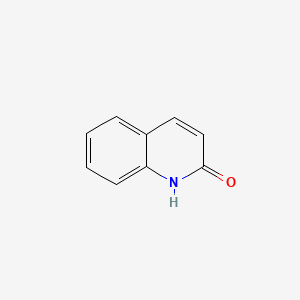

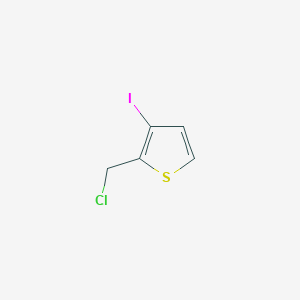

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.